N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide
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Overview
Description
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide is a complex organic compound that features a combination of thiophene, pyridine, and indole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of multiple heterocyclic rings in its structure suggests a variety of biological activities and chemical reactivity.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects would depend on the specific targets and mode of action of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could be diverse depending on the specific targets and pathways involved.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Cellular Effects
Indole derivatives have been shown to possess various biological activities, which could suggest potential cellular effects of this compound .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the thiophene and pyridine intermediates, followed by their coupling with an indole derivative.
Thiophene Synthesis: Thiophene derivatives can be synthesized using the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent.
Pyridine Synthesis: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reaction: The thiophene and pyridine intermediates are then coupled with an indole derivative through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Reduction: The pyridine ring can be reduced to piperidine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Nitric acid, halogens
Major Products
Oxidation: Thiophene sulfoxides or sulfones
Reduction: Piperidine derivatives
Substitution: Nitrated or halogenated indole derivatives
Scientific Research Applications
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene rings and exhibit anti-inflammatory and anesthetic properties.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins with various biological roles.
Indole Derivatives: Compounds like indomethacin and serotonin, which have anti-inflammatory and neurotransmitter functions.
Uniqueness
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1H-indole-2-carboxamide is unique due to its combination of thiophene, pyridine, and indole moieties, which confer a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-19(17-10-13-4-1-2-6-16(13)22-17)21-11-14-5-3-8-20-18(14)15-7-9-24-12-15/h1-10,12,22H,11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKOZHYVDZWDHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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